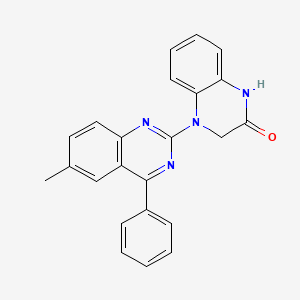

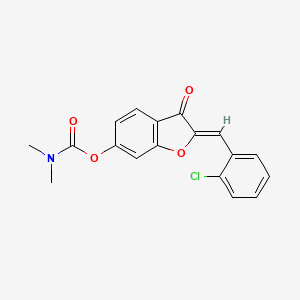

![molecular formula C23H23N3O4S2 B2518064 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 330190-10-8](/img/structure/B2518064.png)

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide" is a chemically synthesized molecule that may have potential biological activity. The structure suggests it is a benzamide derivative with a sulfonylamino group and a benzothiazol moiety. Benzamide derivatives are known for their wide range of biological activities, including anti-inflammatory, anti-tubercular, and electrophysiological properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester. In the context of the provided data, similar compounds have been synthesized using various starting materials and catalysts. For example, N-substituted benzamides have been synthesized from aromatic ketones and aldehydes using NaOH as a catalyst . Another method involves the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water, which is considered a "green" synthesis approach .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy. X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within the molecule . The presence of a benzothiazol moiety in the compound suggests potential for interesting electronic and steric properties that could influence its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For instance, they can undergo electrophilic substitution reactions due to the presence of the aromatic ring. The sulfonylamino group could also be involved in reactions with azirines, leading to the formation of thiadiazoles and oxathiazoles . Additionally, the reactivity of the benzothiazol ring could be explored through reactions with different nucleophiles or electrophiles, potentially leading to a wide array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of a sulfonylamino group could increase the compound's polarity and potentially its solubility in water. The benzothiazol ring might contribute to the compound's stability and its ability to interact with biological targets .

科学的研究の応用

Synthesis and Biological Screening

Synthesis of Bioactive Molecules

A study by Patel et al. (2009) focused on the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening. These molecules were evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating the versatility of benzothiazole derivatives in drug discovery Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J. (2009). International Journal of Chemical Sciences.

Microwave-Mediated Synthesis

Darweesh et al. (2016) reported an efficient, microwave-mediated synthesis technique for producing benzothiazole- and benzimidazole-based heterocycles. This method allows for the rapid generation of novel compounds, highlighting the importance of benzothiazole derivatives in the synthesis of heterocyclic compounds with potential biological activities Darweesh, A. F., Mekky, A. E. M., Salman, A., & Farag, A. (2016). Research on Chemical Intermediates.

Antioxidant and Anticancer Properties

Antioxidant Activities

Ahmad et al. (2010) synthesized a series of novel N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides and evaluated their antioxidant and antibacterial activities. This study underscores the potential of benzothiazole derivatives as antioxidants and antibacterial agents Ahmad, M., Siddiqui, H., Zia-ur-Rehman, M., & Parvez, M. (2010). European Journal of Medicinal Chemistry.

Anticancer Agents

Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives as anticancer agents, demonstrating significant growth inhibition on melanoma cell lines. This research highlights the therapeutic potential of benzothiazole derivatives in cancer treatment Yılmaz, Ö., Özbaş Turan, S., Akbuğa, J., Tiber, P., Orun, O., Supuran, C., & Küçükgüzel, Ş. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.

Corrosion Inhibition

Corrosion Inhibitors

Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in a 1 M HCl solution. The study demonstrated that these compounds offer significant protection against steel corrosion, indicating their potential applications in industrial corrosion protection Hu, Z., Yan-bin, M., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D. (2016). Corrosion Science.

特性

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-14-8-10-15(11-9-14)32(29,30)26-17-7-5-4-6-16(17)21(28)25-22-24-18-12-23(2,3)13-19(27)20(18)31-22/h4-11,26H,12-13H2,1-3H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCFIDWPCVYZPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2517990.png)

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)

![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)

![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)

![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)